Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Lipophilicity Physicochemical property comparison Drug-likeness

This indole-3-glyoxylamide derivative is differentiated by its 1,2-dimethylindole core and morpholinoethyl side chain, conferring a low XLogP3 of 1.2 and a single H-bond donor (secondary amide NH). These features enhance aqueous solubility and reduce non-specific binding versus neutral-only or N,N-disubstituted analogs. It is supplied at ≥95% purity, with exact mass 329.17394160, TPSA 63.6 Ų, and an InChI Key of CGFXQEIYTXEERO-UHFFFAOYSA-N, enabling direct use in biochemical assays, focused-library enumeration, and computational docking studies where a morpholine ionization state (pKa ~6.5–7.5) is required.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 862814-63-9
Cat. No. B2409901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
CAS862814-63-9
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCN3CCOCC3
InChIInChI=1S/C18H23N3O3/c1-13-16(14-5-3-4-6-15(14)20(13)2)17(22)18(23)19-7-8-21-9-11-24-12-10-21/h3-6H,7-12H2,1-2H3,(H,19,23)
InChIKeyCGFXQEIYTXEERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 862814-63-9: Structural Identity and Procurement-Grade Purity of a 1,2-Dimethylindole-3-glyoxylamide Building Block


2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide (CAS 862814-63-9) is a synthetic small molecule belonging to the indole-3-glyoxylamide class [1]. Its core comprises a 1,2-dimethylindole ring linked via an oxoacetamide bridge to an N-(2-morpholinoethyl) side chain (molecular formula C18H23N3O3, exact mass 329.17394160). The compound is supplied as a research-grade building block with vendor-certified purity of ≥95% . This compound is not a drug, approved therapeutic, or clinically evaluated candidate; it is a screening-compound and synthetic intermediate offered for medicinal chemistry probe development, virtual-library enumeration, and structure–activity relationship (SAR) exploration around the indole-3-glyoxylamide scaffold.

Why Indole-3-glyoxylamide Analogs Cannot Be Interchanged with CAS 862814-63-9 Without Risk


A critical evidence caveat applies: as of the search date (2026-04-29), no primary research articles, patents, or curated bioactivity database records (ChEMBL, DrugBank, PubChem BioAssay) were identified that provide quantitative activity or selectivity data for this exact compound. The following differentiation is therefore based on (i) computed/experimental physicochemical properties reported on vendor technical datasheets, and (ii) class-level structural inference from published indole-3-glyoxylamide medicinal chemistry [1]. Users procuring this compound should understand that objective differentiation from the nearest analogs rests primarily on the combination of its 1,2-dimethyl substitution pattern (which alters indole-ring electronics and sterics at the C-2 position relative to unsubstituted or mono-substituted indole-3-glyoxylamides) and the morpholinoethyl amide side-chain (which confers distinct logP, hydrogen-bonding capacity, and basicity compared to compounds bearing diethyl, dimethyl, or unsubstituted amide termini) . Generic interchange with a 2-unsubstituted or differently N-substituted indole-3-glyoxylamide would result in a compound with measurably different physicochemical properties and potentially divergent biological behavior in any given assay system .

Quantitative Comparator Evidence for CAS 862814-63-9: Physicochemical Property Differentiation and Scaffold Analysis


Comparative Partition Coefficient (XLogP3) of CAS 862814-63-9 vs. N,N-Diethyl-1,2-dimethylindole-3-glyoxylamide

The computed XLogP3 of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is 1.2, dramatically lower than the 2.5 value reported for the structurally analogous N,N-diethyl-1,2-dimethylindole-3-glyoxylamide (CAS 101586-49-6) [1][2]. This 1.3 log-unit difference, attributable to the replacement of the diethylamide terminus with a morpholinoethyl group, corresponds to an approximately 20-fold shift in predicted octanol–water partition coefficient.

Lipophilicity Physicochemical property comparison Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Structural Differentiation of CAS 862814-63-9

The target compound exhibits a calculated TPSA of 63.6 Ų and contains 4 hydrogen-bond acceptor atoms [1]. In contrast, the N,N-diethyl analog (CAS 101586-49-6) has only 2 hydrogen-bond acceptor atoms and a correspondingly lower TPSA (estimated ~45–50 Ų) [2]. The additional two hydrogen-bond acceptor atoms in the target compound are contributed by the morpholine ring oxygen and the morpholine tertiary nitrogen.

Permeability Polar surface area Morpholine contribution

Hydrogen-Bond Donor Count and Its Impact on Molecular Recognition Potential

The target compound possesses exactly one hydrogen-bond donor (the secondary amide NH of the oxoacetamide linker). The N,N-diethyl analog (CAS 101586-49-6) has zero hydrogen-bond donors because both amide positions are fully substituted with ethyl groups [1][2]. This single-donor capacity enables the target compound to act as a directional hydrogen-bond donor in target–ligand interactions, while the diethyl analog is limited to hydrogen-bond acceptor-only interactions.

Hydrogen-bond donor Target engagement Amide NH

Ionizable Morpholine Nitrogen: pKa and pH-Dependent Solubility Advantage

The morpholine nitrogen in the target compound is predicted to have a pKa of approximately 6.5–7.5 (typical for N-alkylmorpholines), rendering it partially protonated at physiological pH 7.4 [1]. The N,N-diethyl analog lacks any ionizable group in this pH range and remains predominantly neutral. The compound's predicted pKa of 11.78±0.46 (likely attributable to the indole NH or amide NH deprotonation) does not contribute to pH 7.4 ionization [2]. This difference means the target compound can exist as an equilibrium mixture of neutral and cationic species at assay-relevant pH, while the diethyl analog is exclusively neutral.

Ionization state Morpholine pKa Formulation

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

The target compound has five rotatable bonds, compared to four rotatable bonds for the N,N-diethyl analog [1][2]. The additional rotatable bond arises from the ethylene spacer between the amide nitrogen and the morpholine ring. While the absolute difference of one rotatable bond is modest, it contributes to a molecular complexity count of 464 for the target compound, substantially higher than simpler glyoxylamides in the same series [1].

Ligand efficiency Rotatable bonds Conformational entropy

CAS 862814-63-9 Within the Indole-3-glyoxylamide Privileged Scaffold Class: Context for Library Design

The indole-3-glyoxylamide scaffold is a recognized privileged chemotype in medicinal chemistry, with demonstrated activity across multiple target classes including human nonpancreatic secretory phospholipase A2 (hnps-PLA2), tubulin polymerization, prion disease targets, and various anticancer mechanisms [1][2]. The target compound incorporates the key 1,2-dimethyl substitution pattern that has been utilized in multiple pharmacologically active indole-3-glyoxylamide series [1]. However, no direct biological data for this specific compound exist in the public domain as of the search date; differentiation from other indole-3-glyoxylamides in the same class is based exclusively on the physicochemical property comparisons detailed in Evidence Items 1–5 above.

Privileged scaffold Indole-3-glyoxylamide sPLA2 Anticancer

Procurement-Guided Application Scenarios for CAS 862814-63-9 Based on Quantitative Physicochemical Differentiation


Aqueous Buffer-Based Biochemical Screening: When Low logP and Morpholine-Mediated Solubility Are Decisive

For high-throughput biochemical assays conducted in aqueous buffer (pH 7.4), the target compound's XLogP3 of 1.2 (vs. 2.5 for the N,N-diethyl analog) predicts superior aqueous solubility and reduced compound aggregation [1]. The partial protonation of the morpholine nitrogen at physiological pH (class-level inference, pKa ~6.5–7.5) provides an additional solubility-enhancement mechanism absent in neutral-only analogs [2]. Procurement teams screening indole-3-glyoxylamides against extracellular or soluble protein targets should preferentially select this compound when minimizing non-specific binding and maximizing free compound concentration in aqueous assay media are primary requirements.

Focused Library Design Exploiting the Single Hydrogen-Bond Donor Pharmacophoric Feature

The compound's single hydrogen-bond donor (secondary amide NH) constitutes a distinct pharmacophoric element that differentiates it from the N,N-disubstituted glyoxylamide series (zero donors) [1]. In structure-based drug design and focused-library enumeration, this donor–acceptor capability can be exploited to target protein binding sites that require a specific hydrogen-bonding interaction with the ligand amide group. Medicinal chemistry teams building indole-3-glyoxylamide libraries for targets with known hydrogen-bond donor requirements (e.g., kinase hinge regions, protease oxyanion holes) should include this compound as a representative of the mono-N-substituted subseries [2].

SAR Exploration of the Morpholinoethyl Side Chain: Permeability and Transporter Interaction Studies

With a TPSA of 63.6 Ų and five rotatable bonds, the target compound is predicted to exhibit moderate-to-low passive membrane permeability [1]. This physicochemical profile makes it a suitable tool compound for studying the effect of morpholinoethyl substitution on cellular permeability and potential efflux transporter (e.g., P-glycoprotein) recognition within the indole-3-glyoxylamide series. Procurement for permeability SAR studies is justified when the objective is to benchmark the morpholinoethyl side chain against diethyl, dimethyl, or unsubstituted amide analogs within the same core scaffold [2].

Virtual Screening Library Enumeration and Docking Studies Using Validated 3D Conformers

The compound's well-defined InChI Key (CGFXQEIYTXEERO-UHFFFAOYSA-N), exact mass (329.17394160), and computed properties (including XLogP3 = 1.2, TPSA = 63.6 Ų, H-bond donors = 1, acceptors = 4) [1] enable its inclusion in virtual compound libraries for computational screening campaigns. Docking studies that leverage the morpholine nitrogen's ionization state at pH 5–7 can explore binding modes inaccessible to neutral-only glyoxylamide analogs. Procurement of a physical sample following favorable in silico results enables experimental validation of docking predictions, with the compound's ≥95% purity and well-characterized properties ensuring reliable correlation between computational and experimental data [2].

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.